![molecular formula C12H13BrN2O2S B2444787 N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide CAS No. 864975-83-7](/img/structure/B2444787.png)
N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
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Overview
Description
N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a bromine atom, a methoxyethyl group, and a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves multiple steps. One common method includes the bromination of a precursor benzothiazole compound, followed by the introduction of the methoxyethyl group and subsequent acetamide formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide involves its interaction with specific molecular targets. The bromine atom and methoxyethyl group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
- N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide
- 2-Bromo-N-(2-methoxyethyl)acetamide
Uniqueness
This compound is unique due to its specific combination of functional groups and the benzothiazole ring structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Biological Activity
N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzothiazole core, which is known for its diverse pharmacological properties. The presence of various functional groups, including a bromine atom and a methoxyethyl side chain, enhances its reactivity and solubility, making it a candidate for medicinal chemistry applications.
Chemical Structure and Properties
- Molecular Formula : C15H19BrN2O2S
- CAS Number : 864976-15-8
- Structural Features :
- Benzothiazole moiety
- Bromine substitution at the 6th position
- Methoxyethyl side chain
Biological Activity
The biological activity of this compound has been explored through various studies. Its potential applications span multiple therapeutic areas, including antibacterial, anticancer, and anti-inflammatory activities.
Antibacterial Activity
Research indicates that benzothiazole derivatives exhibit significant antibacterial properties by targeting key enzymes involved in bacterial growth and replication. For example:
- Mechanism of Action : The compound may inhibit enzymes such as dihydroorotase and DNA gyrase, essential for bacterial DNA replication and synthesis.
- Case Study : A study highlighted that certain benzothiazole derivatives showed high inhibition rates against Enterococcus faecalis, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
Compound | Target Enzyme | MIC (µM) | Reference |
---|---|---|---|
N-[6-bromo benzothiazole] | DNA gyrase | 3.13 | Skok et al., 2020 |
N-[6-bromo benzothiazole] | Dihydroorotase | 4.85 | Ghannam et al., 2019 |
Anticancer Activity
Benzothiazole derivatives have also shown promise in anticancer research:
- Mechanism of Action : These compounds can interact with various cellular targets, potentially leading to apoptosis in cancer cells.
- Research Findings : Studies have reported that modifications at specific positions on the benzothiazole ring can enhance cytotoxicity against cancer cell lines.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be influenced by its structural components:
- Bromine Substitution : Enhances reactivity and may improve binding affinity to biological targets.
- Methoxyethyl Group : Increases solubility and bioavailability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide?
- Methodological Answer : The synthesis typically employs multi-component reactions to assemble the benzothiazole core and acetamide substituents efficiently. Key steps include:
- Condensation reactions between precursors (e.g., 6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-amine and acetyl chloride derivatives) under reflux in solvents like chloroform or ethanol .
- Strict control of temperature (e.g., 60–80°C) and solvent polarity to favor imine formation and Z-configuration stereoselectivity .
- Purification via recrystallization (ethanol/water mixtures) or column chromatography to isolate the pure product .
Table 1 : Example Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
Condensation | CHCl₃, 70°C, 6h | 75 | ≥98% |
Purification | 80% EtOH recrystallization | 68 | ≥99% |
Q. How is this compound characterized using spectroscopic and analytical techniques?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxyethyl (-OCH₂CH₂OCH₃), bromo substituents (~δ 3.5–4.0 ppm for OCH₂, δ 6.8–7.5 ppm for aromatic protons) and confirms the Z-configuration via coupling constants .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion [M+H]⁺ (e.g., m/z 413.02 for C₁₃H₁₄BrN₂O₂S) .
- Infrared Spectroscopy (IR) : Peaks at ~1660 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S bond) confirm functional groups .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities, and what challenges arise during refinement?
- Methodological Answer :
- Data Collection : Single crystals grown via slow evaporation (ethanol) are analyzed using Cu-Kα radiation. SHELX programs (e.g., SHELXL) refine the structure, with R-factors < 5% indicating high accuracy .
- Challenges :
- Disorder in methoxyethyl groups : Partial occupancy modeling or constraints may be needed .
- Hydrogen bonding networks : Graph set analysis (e.g., Etter’s rules) identifies N–H⋯N and C–H⋯O interactions influencing crystal packing .
Table 2 : Key Crystallographic Parameters (Example)
Parameter | Value |
---|---|
Space Group | P1̄ |
Z | 2 |
R₁ (I > 2σ(I)) | 0.042 |
CCDC Deposit | 2345678 |
Q. How can researchers resolve contradictions in reported biological activity data for benzothiazole derivatives?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability in antimicrobial/anticancer assays .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., bromo vs. chloro) using molecular docking (AutoDock Vina) to quantify binding affinities to target enzymes .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables across studies .
Q. What computational and experimental methods elucidate the impact of substituents (e.g., bromo, methoxyethyl) on electronic properties?
- Methodological Answer :
- DFT Calculations : Gaussian 09 optimizes geometry and calculates HOMO-LUMO gaps to assess electron-withdrawing effects of bromo groups .
- Cyclic Voltammetry : Measures redox potentials in DMSO to correlate substituents with electrochemical stability .
- UV-Vis Spectroscopy : Solvatochromic shifts in λₘₐₓ (e.g., 320→350 nm with polar solvents) indicate π→π* transitions influenced by methoxyethyl groups .
Q. How do hydrogen bonding and crystal packing influence stability and solubility?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Quantifies thermal stability up to 200°C, linked to intermolecular H-bonds .
- Solubility Tests : Phase solubility diagrams in DMSO/water mixtures show improved solubility with polar solvents due to C–H⋯O interactions .
Q. Data Contradiction Analysis
Q. Why do crystallographic and spectroscopic data sometimes conflict in confirming stereochemistry?
- Methodological Answer :
- Dynamic vs. Static Disorder : X-ray detects time-averaged positions, while NMR captures dynamic equilibria (e.g., keto-enol tautomerism) .
- Validation Tools : CheckCIF (via CCDC) flags outliers in bond lengths/angles, requiring complementary techniques like NOESY NMR to resolve discrepancies .
Q. Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the acetamide group .
- Crystallography : Use TWINABS to correct for twinning in low-symmetry space groups .
- Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity assays) to normalize inter-lab variability .
Properties
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2S/c1-8(16)14-12-15(5-6-17-2)10-4-3-9(13)7-11(10)18-12/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYYNGQCAHTWIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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